Ethyl 3-amino-8-methoxyquinoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-8-methoxyquinoline-6-carboxylate is a quinoline derivative with significant potential in various scientific fields. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-8-methoxyquinoline-6-carboxylate typically involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid (Ag3PW12O40). This reaction forms ethyl 2-methyl-4-phenyl-3-quinoline carboxylate in excellent yields . Another method involves the condensation of 2-aminoacetophenone with ethyl acetoacetate using PEG-supported sulfonic acid as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of transition-metal catalyzed synthetic methodologies for the synthesis of quinoline derivatives is common in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-8-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonic acids are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 3-amino-8-methoxyquinoline-6-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of biological pathways and mechanisms due to its bioactive properties.
Industry: It is used in the development of luminescent materials, sensors, and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-8-methoxyquinoline-6-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes, interfere with DNA replication, and modulate cellular signaling pathways. These interactions contribute to its biological activities, such as anticancer and antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate
Uniqueness
Ethyl 3-amino-8-methoxyquinoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and amino groups enhance its potential as a versatile intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 3-amino-8-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)9-4-8-5-10(14)7-15-12(8)11(6-9)17-2/h4-7H,3,14H2,1-2H3 |
InChI Key |
SQUUMEXSNDEBDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C(=C1)C=C(C=N2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.